The compound is classified as an amide due to the presence of the amide functional group (-C(=O)N-). Its IUPAC name reflects its structure, which includes a hydroxy group and a phenyl substituent on a pentene backbone. The molecular formula is , and it has a molecular weight of approximately 233.31 g/mol. The compound can be sourced from various chemical databases, including PubChem, which provides detailed information on its properties and synthesis methods.
The synthesis of N-(2-hydroxy-2-phenylpropyl)pent-4-enamide typically involves a reaction between ethyl 4-methylpent-4-enoate and 3-phenylpropan-1-amine. This reaction is carried out under controlled conditions, often utilizing silica gel column chromatography for purification. Key parameters for the synthesis include:
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide features several distinct structural elements:
The structural representation can be described using its InChI key: InChI=1S/C14H19NO2/c1-3-4-10-13(16)15-11-14(2,17)12-8-6-5-7-9-12/h3,5-9,17H,1,4,10-11H2,2H3,(H,15,16)
. This indicates the connectivity of atoms within the molecule.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 233.31 g/mol |
InChI Key | MDNDHEBYKPEUGK-UHFFFAOYSA-N |
Canonical SMILES | C=CCCC(=O)NCC(CC1=CC=CC=C1)O |
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide is capable of undergoing various chemical reactions:
Common reagents include:
Reactions are typically conducted under controlled temperatures in inert atmospheres to minimize side reactions.
The products formed from these reactions depend on specific conditions:
The mechanism by which N-(2-hydroxy-2-phenylpropyl)pent-4-enamide exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The hydroxyphenylpropyl group plays a critical role in these interactions, potentially influencing binding affinity and biological activity.
Research indicates that compounds with similar structures have been studied for their antibacterial properties and other therapeutic potentials .
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide exhibits several notable physical and chemical properties:
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide has several promising applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2